1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
Description
Properties
IUPAC Name |
spiro[1H-indole-3,4'-cyclohexane]-1',2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14-12(13)16/h1-4H,5-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXZXAUUGKHBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52140-59-7 | |
| Record name | 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The process initiates with keto-enol tautomerization of the δ-keto ester (e.g., alkyl 5-oxohexanoate), followed by intramolecular cyclization to form the cyclohexane-1,3-dione core. The solid catalyst (e.g., activated carbon or MgO) facilitates dehydrogenation and ring closure while suppressing side reactions.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 200–350°C | 90% conversion |
| Catalyst Surface Area | 800–1,200 m²/g | 20% yield increase |
| Inert Gas Dilution | N₂ at 1:3 v/v | Prevents coking |
This method achieves up to 85% yield for unsubstituted cyclohexane-1,3-dione but requires precise control of residence time to avoid over-decomposition.
Domino Diels-Alder Reaction in Ionic Liquids
A breakthrough methodology reported in ACS Omega (2018) utilizes HOAc-mediated domino reactions in [Bmim]Br ionic liquid to construct spiro[cyclohexane-1,3'-indoline] frameworks.
Reaction Pathway
- Diene Generation : Pinacols undergo acid-catalyzed dehydration to form conjugated 1,3-dienes.
- Cycloaddition : In situ reaction with 3-methyleneoxindolines via [4+2] Diels-Alder mechanism.
- Aromatization : Spontaneous oxidation yields the 2',4-dione moiety.
Performance Metrics
| Component | Specification | Outcome |
|---|---|---|
| Ionic Liquid | [Bmim]Br | 95% efficiency |
| HOAc Concentration | 15 mol% | 88% diastereoselectivity |
| Reaction Time | 8–12 h at 80°C | 92% conversion |
This one-pot strategy achieves 78–85% isolated yields for spirocyclic products with >20:1 endo selectivity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Delta-Keto Cyclization | 65–85 | Not reported | Industrial |
| Domino Diels-Alder | 78–85 | >20:1 endo | Lab-scale |
| Halogenation Pathways | 70–75 | N/A | Niche |
The domino reaction excels in stereochemical control but requires specialized ionic liquids. Conversely, thermal cyclization offers bulk production capabilities despite lower selectivity.
Chemical Reactions Analysis
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different substituents on the indole ring.
Major Products: The major products formed from these reactions include various substituted indoles and spirocyclic derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione exhibit promising anticancer properties. One study demonstrated that certain analogs were effective in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies have shown that it possesses activity against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents .
Organic Synthesis Applications
Synthetic Intermediates
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione serves as a valuable intermediate in the synthesis of more complex organic molecules. Its spirocyclic nature allows for unique reactivity patterns that can be exploited in multi-step synthesis processes. For instance, it can be utilized in the formation of various indole derivatives, which are crucial in pharmaceutical chemistry .
Case Study 1: Anticancer Compound Development
A recent study focused on synthesizing a series of derivatives from 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. These derivatives were tested against human cancer cell lines, showing IC₅₀ values indicating significant cytotoxicity. The most potent derivative was further investigated for its mechanism of action, revealing induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Screening
In another investigation, a library of compounds based on 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
1’,2’-Dihydrospiro[cyclohexane-1,3’-indole]-2’,4-dione can be compared with other spirocyclic compounds:
Similar Compounds: Compounds like spiro[cyclohexane-1,3’-indoline] and spiro[cyclohexane-1,3’-oxindole] share structural similarities.
Biological Activity
1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, with the chemical formula C13H13NO2 and CAS number 52140-59-7, is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon. Its synthesis typically involves the reaction of cyclohexanone with isatin in the presence of a base, followed by various chemical transformations to introduce functional groups .
Anticancer Properties
Research indicates that 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A172 (glioblastoma) cells. The compound was shown to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways involved in cancer progression .
Case Study: Cytotoxicity Assessment
In vitro cytotoxicity assays revealed that 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione had an IC50 value of approximately 32 µM against AGS gastric cancer cells. The compound was effective in reducing cell viability significantly over a period of 72 hours, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| AGS | 32 | Induction of apoptosis |
| HeLa | Not specified | Cell cycle arrest |
| HepG2 | Not specified | Modulation of signaling pathways |
Antimicrobial Activity
The antimicrobial properties of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione were also investigated. However, it showed limited activity against various microbial strains such as E. coli and S. aureus within the tested concentration range .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate pathways related to cell proliferation and apoptosis by interacting with enzymes or receptors that play critical roles in these processes. The compound's ability to influence these pathways makes it a candidate for further investigation as a therapeutic agent .
Comparative Analysis with Similar Compounds
When compared to other spirocyclic compounds like spiro[cyclohexane-1,3'-indoline], 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione exhibits unique chemical and biological properties due to its specific functional groups and structural configuration. This uniqueness may enhance its efficacy as a drug candidate in oncology .
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione | Spirocyclic | Anticancer, Antimicrobial |
| Spiro[cyclohexane-1,3'-indoline] | Spirocyclic | Limited anticancer activity |
| Spiro[cyclohexane-1,3'-oxindole] | Spirocyclic | Antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, and how are yields optimized?
Methodological Answer: Spirocyclic compounds like this target molecule are typically synthesized via multi-step reactions involving cyclization and spiroannulation. Key steps include:
- Catalyzed cyclopropanation : Triphenylphosphine bromide in fluorinated solvents (e.g., dichloromethane) can promote spiro-ring formation, as demonstrated in analogous spiro[indole-cyclopropane] syntheses .
- Cyclohexane functionalization : Cyclohexane-1,3-dione derivatives can react with indole precursors under basic conditions (e.g., KOH/ethanol) to form spiro scaffolds, with yields optimized by controlling temperature (60–80°C) and stoichiometric ratios .
- Purification : Crystallization using ethanol/water mixtures or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis :
- X-ray crystallography : Resolve spiro-conformation and bond angles, as exemplified in related spiro[indole-cyclopentane] structures .
- Computational modeling : Use DFT (B3LYP/6-31G**) to predict electronic properties, including HOMO-LUMO gaps and electrostatic potential maps .
Q. What preliminary assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial screening : Use microdilution assays (MIC) against S. aureus and E. coli with ampicillin/clotrimazole as controls .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Cytotoxicity : Validate selectivity via parallel testing on non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the spiroannulation process?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated cyclohexanone to identify rate-determining steps (e.g., enolate formation vs. cyclization) .
- DFT simulations : Map energy profiles for intermediates (e.g., zwitterionic species in spiro-bond formation) using Gaussian09 with solvent corrections .
- Trapping experiments : Add radical scavengers (TEMPO) or electrophiles to detect transient intermediates .
Q. How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations) using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Structural analogs : Synthesize derivatives (e.g., fluorinated or methylated variants) to isolate structure-activity relationships (SAR) .
- Target identification : Perform molecular docking against crystallized proteins (PDB IDs: 1T3G, 4COF) to prioritize plausible biological targets .
Q. What strategies integrate computational and experimental data for drug design?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger Suite to align spirocyclic cores with known active sites (e.g., kinase inhibitors) .
- MD simulations : Simulate ligand-protein binding (100 ns trajectories) to assess stability of spiro compound complexes .
- QSAR : Corrogate electronic descriptors (logP, polar surface area) with bioactivity data to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
